molecular formula C21H22N2O5 B8532765 4-(2-Methoxycarbonyl-ethyl)-3-methyl-5-(2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-1H-pyrrole-2-carboxylic acid ethyl ester

4-(2-Methoxycarbonyl-ethyl)-3-methyl-5-(2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-1H-pyrrole-2-carboxylic acid ethyl ester

Cat. No.: B8532765
M. Wt: 382.4 g/mol
InChI Key: DSTXIRZFJURXBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methoxycarbonyl-ethyl)-3-methyl-5-(2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-1H-pyrrole-2-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C21H22N2O5 and its molecular weight is 382.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H22N2O5

Molecular Weight

382.4 g/mol

IUPAC Name

ethyl 4-(3-methoxy-3-oxopropyl)-3-methyl-5-[(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C21H22N2O5/c1-4-28-21(26)19-12(2)13(9-10-18(24)27-3)17(22-19)11-15-14-7-5-6-8-16(14)23-20(15)25/h5-8,11,22H,4,9-10H2,1-3H3,(H,23,25)

InChI Key

DSTXIRZFJURXBU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C=C2C3=CC=CC=C3NC2=O)CCC(=O)OC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Formyl-4-(2-methoxycarbonylethyl)-3-methyl-1H-pyrrole-2-carboxylic acid ethyl ester (80.2 g), 2-oxindole (37.9 g) and ethanol (300 mL) were warmed to 70° C. in a 500 mL, 3-neck round bottom flask equipped with mechanical stirring and a reflux condenser. Piperidine (1.3 g) was added and the mixture was refluxed for 4 hours. The mixture was cooled to 10° C. and the orange precipitate collected by vacuum filtration and washed with 30 mL of ethanol. The solid was slurry-washed in 150 mL of refluxing ethanol, cooled, collected by vacuum filtration, washed with 30 mL of ethanol and vacuum dried to give 81.7 g (75%) of 4-(2-Methoxycarbonylethyl)-3-methyl-5-(2-oxo-1,2-dihydroindol-3-ylidenemethyl)-1H-pyrrole-2-carboxylic acid ethyl ester as an orange solid.
Quantity
37.9 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

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